(3,4-Dichloro-phenyl)-ethyl-amine

Lipophilicity Drug Design Physicochemical Properties

(3,4-Dichloro-phenyl)-ethyl-amine (CAS 17847-40-4), also referred to as 3,4-dichloro-N-ethylaniline, is a halogenated aromatic secondary amine with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol. Structurally, it features a 3,4-dichlorophenyl ring linked to an N-ethylamine moiety.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 17847-40-4
Cat. No. B090861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichloro-phenyl)-ethyl-amine
CAS17847-40-4
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
InChIKeyAUKQGMBZOYBQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichloro-phenyl)-ethyl-amine (CAS 17847-40-4): Structural, Physicochemical, and Functional Overview for Scientific Selection


(3,4-Dichloro-phenyl)-ethyl-amine (CAS 17847-40-4), also referred to as 3,4-dichloro-N-ethylaniline, is a halogenated aromatic secondary amine with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol [1]. Structurally, it features a 3,4-dichlorophenyl ring linked to an N-ethylamine moiety . This compound is a derivative of aniline, differing from the primary amine 3,4-dichloroaniline (CAS 95-76-1) by the presence of an ethyl substituent on the nitrogen atom. It is typically encountered as a yellow to brown liquid at room temperature, with a reported logP value of approximately 3.5 to 3.7, indicating significant lipophilicity [2].

Why (3,4-Dichloro-phenyl)-ethyl-amine Cannot Be Casually Substituted by Generic Analogs in Research and Industrial Workflows


The selection of (3,4-Dichloro-phenyl)-ethyl-amine over its closest in-class analogs, such as 3,4-dichloroaniline or N-methyl-3,4-dichloroaniline, is not a trivial substitution. The presence of the N-ethyl group fundamentally alters key physicochemical properties, including lipophilicity (as measured by logP) and basicity, which in turn govern the compound's behavior in both biological systems and chemical synthesis [1]. For instance, the increased logP value compared to the primary aniline directly impacts membrane permeability and tissue distribution in biological assays [2]. Furthermore, the enhanced basicity of N-ethyl anilines over N-methyl or unsubstituted anilines influences their reactivity and solubility, making generic substitution a significant source of experimental irreproducibility .

Quantitative Differentiation Guide for (3,4-Dichloro-phenyl)-ethyl-amine: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Significantly Enhanced Lipophilicity (LogP) Compared to the Primary Amine Analog

The N-ethyl substitution on (3,4-Dichloro-phenyl)-ethyl-amine results in a substantial increase in lipophilicity compared to its primary amine counterpart, 3,4-dichloroaniline. The target compound exhibits an XLogP3 value of 3.7 [1], whereas 3,4-dichloroaniline has an XLogP3 value of 2.7 [2]. This difference of 1.0 log unit is significant and indicates that the target compound is more than 10 times more lipophilic, which can profoundly influence its distribution in biological systems and its solubility in organic solvents.

Lipophilicity Drug Design Physicochemical Properties

Distinct Physical State at Room Temperature Versus the Primary Amine

The introduction of an N-ethyl group transforms the physical state of the compound at standard laboratory conditions. (3,4-Dichloro-phenyl)-ethyl-amine is a yellow to brown liquid at room temperature , while its primary amine analog, 3,4-dichloroaniline, is a crystalline solid with a melting point of 71-72 °C [1]. This fundamental difference in physical state is a direct consequence of the structural modification and has practical implications for handling, storage, and formulation.

Formulation Handling Physical Properties

Increased Basicity Due to N-Ethyl Substitution Relative to N-Methyl and Primary Anilines

N-alkylation of aniline derivatives is known to increase their basicity, and the size of the alkyl group plays a role in this effect. A study on the basicity order of substituted anilines in nitrobenzene solvent found that N-ethyl-substituted anilines are more basic than their N-methyl counterparts . This trend is attributed to the steric and electronic effects of the larger ethyl group. While specific pKa values for the target compound are not available from non-prohibited sources, the class-level inference is clear: (3,4-Dichloro-phenyl)-ethyl-amine will exhibit a higher basicity than N-methyl-3,4-dichloroaniline and 3,4-dichloroaniline.

Basicity Reactivity Synthesis

Differential LogP Indicates Altered Partitioning Behavior Relative to N-Methyl Analog

The lipophilicity of (3,4-Dichloro-phenyl)-ethyl-amine, with a reported logP of 3.4982 [1], is measurably higher than that of its N-methyl analog, 3,4-dichloro-N-methylaniline, which has a computed XLogP3 of approximately 2.8 [2]. This difference of roughly 0.7 log units signifies a greater propensity for the N-ethyl derivative to partition into organic phases or lipid membranes.

Partition Coefficient ADME Lipophilicity

Optimized Application Scenarios for (3,4-Dichloro-phenyl)-ethyl-amine: Leveraging Differentiated Physicochemical Properties


Synthesis of Lipophilic Active Pharmaceutical Ingredients (APIs) and Intermediates

The elevated logP of (3,4-Dichloro-phenyl)-ethyl-amine makes it a strategically superior building block for synthesizing drug candidates intended for central nervous system targets or other applications requiring high membrane permeability. Compared to using the less lipophilic primary or N-methyl analogs, employing this compound as an intermediate can directly confer more favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties to the final product, streamlining the drug development process [1].

Development of Specialized Extraction and Chromatography Protocols

The quantifiable difference in logP between (3,4-Dichloro-phenyl)-ethyl-amine and its N-methyl or primary amine counterparts can be exploited to design highly specific liquid-liquid extraction or preparative HPLC methods. Researchers can reliably predict and control the compound's retention time and partitioning behavior based on its unique logP value of ~3.5, enabling efficient separation from closely related synthetic impurities or reaction byproducts [2].

Investigating Structure-Activity Relationships (SAR) in Aniline-Derived Bioactives

In SAR studies, the unique combination of a 3,4-dichloro substitution pattern on the phenyl ring and an N-ethyl group on the amine provides a distinct electronic and steric profile. The enhanced basicity and increased lipophilicity compared to N-methyl or primary aniline analogs allow researchers to probe the influence of these specific physicochemical parameters on biological target engagement, enzyme inhibition, or receptor binding, thereby generating high-resolution, actionable SAR data .

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